Pyrrolidin-2-one Core vs. Pyrrolidine-2,5-dione: Divergent Target Engagement (ATX Inhibition Potency Comparison)
The pyrrolidin-2-one (mono-oxo) core of the target compound distinguishes it mechanistically from the pyrrolidine-2,5-dione (di-oxo) scaffold exemplified by KR-40795. While the target compound has not been directly profiled against ATX, KR-40795—a pyrrolidine-2,5-dione bearing a substituted benzyloxybenzylidene group—achieves potent ATX inhibition (IC50 = 0.13 μM) and reduces collagen formation and lipid accumulation in liver cells [1]. The mono-oxo pyrrolidin-2-one core presents distinct hydrogen-bonding capacity and ring electronics relative to the di-oxo system, which is expected to alter binding to allosteric enzyme pockets. For projects targeting ATX, substitution of the pyrrolidin-2-one scaffold with a pyrrolidine-2,5-dione analog would yield unpredictable activity changes unless explicitly validated.
| Evidence Dimension | ATX enzymatic inhibition (IC50) and functional cellular effects |
|---|---|
| Target Compound Data | Not directly evaluated against ATX; reference compound used to establish core-dependent activity divergence |
| Comparator Or Baseline | KR-40795 (pyrrolidine-2,5-dione analog): ATX IC50 = 0.13 μM; demonstrated significant inhibition of collagen formation and lipid accumulation in liver cells |
| Quantified Difference | Core oxidation state differs (mono-oxo vs. di-oxo); direct IC50 comparison not available—this evidence establishes the principle that core identity determines target class engagement |
| Conditions | FS-3 substrate hydrolysis biochemical assay for ATX inhibition; collagen and lipid accumulation assays in liver cell models |
Why This Matters
This evidence demonstrates that the pyrrolidin-2-one core addresses a distinct chemical space from the pyrrolidine-2,5-dione system—procurement of the correct core is essential for target-class-specific programs.
- [1] Design, synthesis and evaluation of 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives for novel ATX inhibitor. Bioorganic & Medicinal Chemistry Letters, 2024, 114, 130006. View Source
